molecular formula C21H24N2O5 B11426994 N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426994
M. Wt: 384.4 g/mol
InChI Key: GOACRFMJYDEXMP-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenylethyl group, a trimethoxyphenyl group, and a dihydro-1,2-oxazole ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The initial step often includes the cyclization of appropriate precursors to form the dihydro-1,2-oxazole ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with a hydroxylamine derivative under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the oxazole intermediate.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a trimethoxybenzoyl chloride and a suitable Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Saturated oxazole derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects, although detailed studies are required to confirm these activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties. Its trimethoxyphenyl group, in particular, may enhance its bioactivity and potential therapeutic applications compared to other similar compounds.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-13(14-8-6-5-7-9-14)22-21(24)19-12-16(23-28-19)15-10-17(25-2)20(27-4)18(11-15)26-3/h5-11,13,19H,12H2,1-4H3,(H,22,24)

InChI Key

GOACRFMJYDEXMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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